![molecular formula C20H20N2O4 B2616588 4-methoxy-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide CAS No. 851405-40-8](/img/structure/B2616588.png)
4-methoxy-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide
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Overview
Description
4-methoxy-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide, also known as MEQ, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. MEQ is a quinoline derivative and belongs to the class of benzamides.
Scientific Research Applications
- Researchers have successfully grown single crystals of 4-methoxy-2-nitroaniline using the slow evaporation method . These crystals belong to the orthorhombic crystal system.
- While specific studies on this compound are limited, related derivatives have been investigated for their anti-tumor, anti-inflammatory, and potential retinoic acid (RA)-metabolizing enzyme inhibition properties .
- Although not directly studied for antiviral properties, the synthesis of novel derivatives containing similar structural motifs has been explored .
- Some compounds related to 4-methoxy-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide exhibited potent EZH2 biochemical and cellular inhibition .
Organic Single Crystal Growth and Optical Properties
Biological and Medicinal Applications
Antiviral Activity
EZH2 Inhibition
Heterocycle Synthesis and Biological Activities
Mechanism of Action
Target of Action
It is known that indole derivatives, which share a similar structure with this compound, have been found to bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to interact with their targets in a variety of ways, leading to a range of biological activities .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a variety of biochemical pathways.
Pharmacokinetics
The lipophilicity of similar compounds has been noted, which may influence their bioavailability .
Result of Action
The broad range of biological activities associated with indole derivatives suggests that the compound may have diverse effects at the molecular and cellular level .
properties
IUPAC Name |
4-methoxy-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-25-16-6-3-13(4-7-16)19(23)21-10-9-15-11-14-5-8-17(26-2)12-18(14)22-20(15)24/h3-8,11-12H,9-10H2,1-2H3,(H,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTXKEPYGCXCGDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCCC2=CC3=C(C=C(C=C3)OC)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide |
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